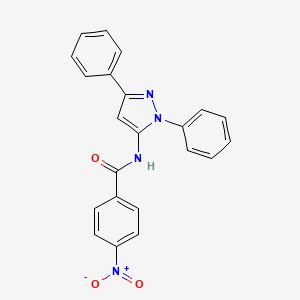N-(1,3-diphenyl-1H-pyrazol-5-yl)-4-nitrobenzamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Description
Chemical Availability and Potential Research Areas
The compound can be obtained from several chemical suppliers, suggesting potential use in various research fields [, , ]. However, no published studies directly exploring its biological activity or function have been identified.
Structural Features and Speculative Applications
Based on its chemical structure, N-(1,3-diphenyl-1H-pyrazol-5-yl)-4-nitrobenzamide combines several moieties commonly found in bioactive molecules:
N-(1,3-diphenyl-1H-pyrazol-5-yl)-4-nitrobenzamide is a compound characterized by its unique structure, which includes a pyrazole ring substituted with phenyl groups and a nitrobenzamide moiety. Its molecular formula is C22H16N4O3, and it has a molecular weight of approximately 372.39 g/mol. The compound has garnered interest due to its potential applications in medicinal chemistry and pharmacology, particularly in the context of receptor modulation and biological activity.
- Cyclization: A "one-pot" synthesis method can be utilized, where benzoylacetonitrile reacts with phenylhydrazine to form the pyrazole ring directly.
- Acylation: Following the formation of the pyrazole intermediate, acylation with 4-nitrobenzoyl chloride yields the final product. This method streamlines the synthesis by avoiding intermediate isolation and purification steps.
N-(1,3-diphenyl-1H-pyrazol-5-yl)-4-nitrobenzamide exhibits significant biological activity, particularly as a modulator of metabotropic glutamate receptors. It has been identified as a positive allosteric modulator for metabotropic glutamate receptor 5, which plays a crucial role in various neurological processes . The compound's interaction with this receptor suggests potential therapeutic applications in treating neurological disorders.
The primary synthesis methods for N-(1,3-diphenyl-1H-pyrazol-5-yl)-4-nitrobenzamide include:
- One-Pot Synthesis: Involves the reaction of benzoylacetonitrile with phenylhydrazine followed by acylation.
- Traditional Multi-Step Synthesis: This may involve separate steps for forming the pyrazole ring and subsequent acylation, although this is less efficient than the one-pot method .
The applications of N-(1,3-diphenyl-1H-pyrazol-5-yl)-4-nitrobenzamide are primarily in:
- Drug Development: As a candidate for developing treatments targeting metabotropic glutamate receptor-related conditions.
- Research: Used in studies exploring receptor interactions and signaling pathways in neurological research .
Interaction studies have demonstrated that N-(1,3-diphenyl-1H-pyrazol-5-yl)-4-nitrobenzamide binds effectively to metabotropic glutamate receptor 5. These studies often utilize techniques such as ligand docking and biochemical assays to elucidate binding affinities and mechanisms of action. The compound's unique structure allows it to interact specifically with receptor sites, influencing cellular signaling pathways associated with various neurological functions .
Several compounds share structural similarities with N-(1,3-diphenyl-1H-pyrazol-5-yl)-4-nitrobenzamide. Here are some notable examples:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| N-(3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide | Contains a cyano group instead of nitro | Potentially different biological activity |
| N-(1,3-diphenyl-1H-pyrazol-5-yl)-3-nitrobenzamide | Similar structure but with a different nitro substitution | Variations in receptor interactions |
| N-(1,3-diphenyl-1H-pyrazol-5-yl)-4-methoxybenzamide | Contains a methoxy group | May exhibit different pharmacological properties |
These compounds highlight the versatility of the pyrazole framework while showcasing how variations can lead to distinct biological activities and applications.








